Ethyl 5-hydroxyhexanoate

説明

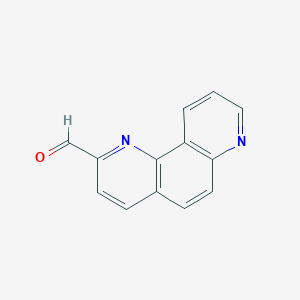

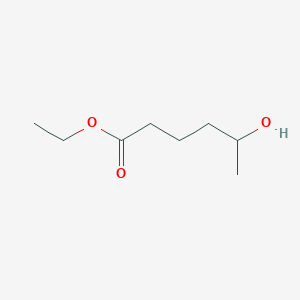

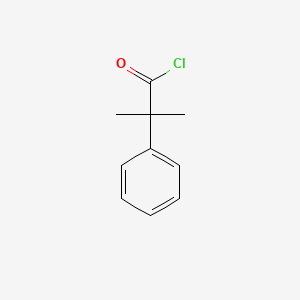

Ethyl 5-hydroxyhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known as Hexanoic acid, 5-hydroxy, ethyl ester .

Synthesis Analysis

Ethyl 5-hydroxyhexanoate can be synthesized via biochemical approaches . One method involves the two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of e-caprolactone .Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxyhexanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 5-hydroxyhexanoate has a molecular weight of 160.2108 . It has a boiling point of 213.4±23.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 and a flash point of 78.3±15.4 °C .科学的研究の応用

Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Application Summary

Ethyl 5-hydroxyhexanoate is utilized as a chiral intermediate in the synthesis of anti-Alzheimer’s drugs. Its enantioselective reduction is a critical step in producing key chiral compounds.

Experimental Methods

The compound is synthesized through biocatalysis, employing microorganisms like Pichia methanolica for the enantioselective reduction of ethyl-5-oxohexanoate .

Results and Outcomes

The process yields chiral intermediates like (S)-5-hydroxyhexanenitrile and ethyl-(S)-5-hydroxyhexanoate with high enantiomeric excess (e.e.) values, crucial for the efficacy of the pharmaceuticals .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

In organic synthesis, Ethyl 5-hydroxyhexanoate serves as a building block for creating complex molecules, particularly chiral alcohols, through whole-cell biocatalytic reduction of prochiral ketones .

Experimental Methods

The compound undergoes biocatalytic ketone reduction using whole-cell microorganisms, which provide a stable environment and internal cofactor regeneration for the reaction .

Results and Outcomes

This method produces chiral alcohols with high conversion rates, yield, and enantiomeric excess, demonstrating its efficiency and selectivity .

Food Industry

Scientific Field

Food Science and Technology

Application Summary

While direct applications of Ethyl 5-hydroxyhexanoate in the food industry are not extensively documented, related esters are used in the production of flavors and fragrances .

Experimental Methods

The compound can be included in formulations to enhance flavor profiles or as a precursor in the synthesis of food-grade chemicals.

Results and Outcomes

The use of such esters contributes to the sensory qualities of food products, although specific quantitative data for Ethyl 5-hydroxyhexanoate is not readily available.

Cosmetic Formulations

Scientific Field

Cosmetic Chemistry

Application Summary

Alkyl esters, including Ethyl 5-hydroxyhexanoate, are used in cosmetic formulations as skin conditioning agents and emollients .

Experimental Methods

The compound is incorporated into cosmetic products to improve texture, stability, and moisturizing properties.

Results and Outcomes

Cosmetic products containing alkyl esters are reported to enhance skin feel and hydration, though specific outcomes for Ethyl 5-hydroxyhexanoate are not detailed.

Environmental Applications

Scientific Field

Environmental Chemistry

Application Summary

Ethyl 5-hydroxyhexanoate’s role in environmental applications is not explicitly detailed, but its derivatives may be used in the synthesis of environmentally friendly materials .

Experimental Methods

Derivatives of the compound could be synthesized for use in biodegradable plastics or other sustainable materials.

Results and Outcomes

The potential environmental benefits include reduced pollution and enhanced biodegradability, aligning with green chemistry principles.

Material Science

Scientific Field

Material Science

Application Summary

In material science, Ethyl 5-hydroxyhexanoate may be used as a precursor in the synthesis of polymers and other materials with specific properties .

Experimental Methods

The compound can be involved in the preparation of materials like phenol carbonate ester prodrugs and alkyl triflates.

Results and Outcomes

The synthesis of such materials aims to achieve desired physical and chemical properties for various industrial applications.

This analysis provides a detailed overview of the diverse applications of Ethyl 5-hydroxyhexanoate across different scientific fields, highlighting its versatility and importance in research and industry. The specific outcomes and quantitative data are based on the available literature and may vary depending on the particular methods and conditions employed in each field.

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Ethyl 5-hydroxyhexanoate can be used as a reference compound in gas chromatography, aiding in the identification and quantification of substances within a sample.

Experimental Methods

The compound is used to create calibration curves which are essential for determining the concentration of analytes in various samples.

Results and Outcomes

The use of Ethyl 5-hydroxyhexanoate in calibration allows for accurate and reproducible analytical results, which are crucial for research and quality control .

Prodrug Development

Scientific Field

Medicinal Chemistry

Application Summary

Ethyl 5-hydroxyhexanoate may be used in the development of prodrugs, which are designed to improve the pharmacokinetic properties of active pharmaceutical ingredients.

Experimental Methods

The compound can be chemically modified to enhance its stability, solubility, or absorption in the human body.

Results and Outcomes

Prodrugs developed using Ethyl 5-hydroxyhexanoate can show improved efficacy and reduced side effects in clinical applications .

Material Synthesis

Scientific Field

Polymer Chemistry

Application Summary

Ethyl 5-hydroxyhexanoate can be a precursor in the synthesis of polymers and co-polymers with potential applications in biodegradable materials.

Experimental Methods

The compound undergoes polymerization reactions to form materials with desired mechanical and chemical properties.

Results and Outcomes

The resulting materials may offer advantages such as biodegradability and sustainability in various industrial applications .

Safety And Hazards

特性

IUPAC Name |

ethyl 5-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQVKXFPYUHIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497910 | |

| Record name | Ethyl 5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxyhexanoate | |

CAS RN |

20266-62-0 | |

| Record name | Ethyl 5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)